5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is a chemical compound with the molecular formula . It is classified as a pyrimidine derivative, notable for its bromine substitution at the 5-position and the presence of a cyclopentylsulfanyl group at the 2-position of the pyrimidine ring. This compound is of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is categorized under heterocyclic compounds, specifically as a substituted pyrimidine. Its unique structure makes it a candidate for further functionalization and exploration in drug discovery processes.
The synthesis of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine typically involves bromination reactions. One efficient method utilizes sodium monobromoisocyanurate as the brominating agent. The general steps can include:
The molecular structure of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine features:
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine can undergo various chemical reactions:
The mechanism of action of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine is context-dependent, particularly in biological systems. It may interact with specific molecular targets such as enzymes or receptors:
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine has several scientific applications:
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine (CAS 1330750-21-4) is a halogenated heterocyclic compound with distinctive chemical properties that make it valuable in advanced organic synthesis and pharmaceutical development. As a brominated pyrimidine derivative featuring a cyclopentylthioether substituent, it combines electron-deficient aromatic character with steric bulk, enabling diverse reactivity patterns. Its molecular architecture serves as a versatile scaffold for constructing complex molecules, particularly kinase inhibitors and other bioactive heterocycles. The compound exemplifies modern trends in sulfur-functionalized pyrimidine chemistry, where strategic halogen placement enables selective cross-coupling reactions critical for structure-activity relationship (SAR) studies in drug discovery [1] [3].
The core structure consists of a pyrimidine ring—a six-membered heteroaromatic system with two nitrogen atoms at the 1- and 3-positions. At the 2-position, a sulfur atom bridges the heterocycle and a cyclopentyl group, forming a thioether linkage (C₉H₁₁BrN₂S). The bromine atom occupies the 5-position, creating a polarized carbon-halogen bond ideal for metal-catalyzed cross-coupling reactions. Key physicochemical properties include:
Table 1: Physicochemical Properties of 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine
Property | Value |
---|---|
CAS Registry Number | 1330750-21-4 |
Molecular Formula | C₉H₁₁BrN₂S |
Molecular Weight | 259.17 g/mol |
Predicted Boiling Point | 361.1 ± 15.0 °C |
Predicted Density | 1.55 ± 0.1 g/cm³ |
Predicted pKa | -1.02 ± 0.42 |
SMILES Notation | BrC1=CN=C(SC2CCCC2)N=C1 |
Systematic IUPAC nomenclature designates it as 5-bromo-2-(cyclopentylsulfanyl)pyrimidine, though the synonym 5-bromo-2-(cyclopentylthio)pyrimidine appears interchangeably in chemical literature. The "sulfanyl" prefix explicitly denotes the -S- linkage, distinguishing it from sulfonyl or sulfonamide functionalities. The molecule exhibits planar geometry at the pyrimidine ring with perpendicular orientation of the cyclopentyl group, creating steric hindrance that influences regioselectivity in electrophilic substitutions. Spectroscopic signatures include characteristic NMR shifts: ¹H NMR shows cyclopentyl methine protons at δ 3.5–4.0 ppm and pyrimidine H6 proton downfield at δ 8.7 ppm due to bromine's electron-withdrawing effect [1] [3].
The synthetic exploration of substituted pyrimidines accelerated in the early 20th century with the recognition of their biological significance—notably as components of vitamins (thiamine), nucleic acids (thymine, cytosine), and antibiotics. Early routes relied on Pinner pyrimidine synthesis via condensation of amidines with 1,3-dicarbonyl compounds, but these methods struggled with sterically hindered derivatives like cyclopentylthio-substituted variants. The emergence of transition-metal-catalyzed coupling in the 1980s–1990s provided tools to functionalize pyrimidine rings regioselectively, making 5-bromo-2-substituted pyrimidines pivotal intermediates [7].
5-Bromo-2-(cyclopentylsulfanyl)pyrimidine specifically gained prominence in the 2010s alongside targeted cancer therapies. Its synthesis represents efficiency breakthroughs in pyrimidine functionalization: traditional bromination methods used acetic acid/bromine mixtures, generating corrosive fumes and requiring 48–72-hour reflux. Modern protocols employ hydrogen peroxide/hydrobromic acid systems, completing bromination in <24 hours with 100% improved bromine atom economy. Simultaneously, cyclopentylthioether introduction leveraged SNAr displacement of pyrimidinyl halides or sulfonyloxy groups, capitalizing on the ring’s electron deficiency at C2. These advances aligned with medicinal chemistry’s need for sterically defined, chiral-aliphatic pyrimidine building blocks [3] [8].
In drug discovery, this compound serves as a multipurpose synthon due to three reactive handles:
Pharmaceutical Relevance: It is a key intermediate in kinase inhibitor synthesis, including CDK4/6 inhibitors like Palbociclib. The cyclopentylthio moiety provides optimal steric bulk for ATP-binding pocket accommodation, while C5 bromine allows late-stage diversification. For example, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (PubChem CID 44248247), derived from this compound, is a direct precursor to Palbociclib analogs [6] [9].
Synthetic Applications: Modern one-pot methodologies use this bromopyrimidine in tandem reactions:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3